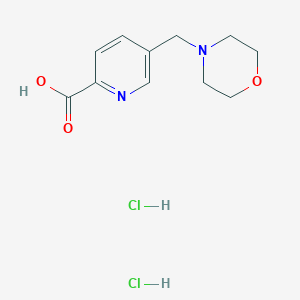
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2490432-22-7 . It has a molecular weight of 295.17 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(morpholinomethyl)picolinic acid dihydrochloride . The InChI code is 1S/C11H14N2O3.2ClH/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13;;/h1-2,7H,3-6,8H2,(H,14,15);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.17 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One application involves the synthesis of new heterocyclic compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. These compounds incorporate pharmacologically interesting fragments and various pharmacophoric substituents, highlighting the utility of morpholino derivatives in drug development (Kandinska, Kozekov, & Palamareva, 2006) Molecules.
Catalytic Applications
Another study focuses on a novel one-pot process for synthesizing pyridines and tetrahydroquinolines, demonstrating the versatility of morpholine-containing compounds in facilitating complex chemical transformations (Yehia, Polborn, & Müller, 2002) Tetrahedron Letters.
Insecticidal Activity
Research into pyridine derivatives as insecticides includes the synthesis and testing of compounds for their toxicity against pests, such as the cowpea aphid. This work illustrates the potential of morpholino pyridine compounds in developing new, more effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014) Journal of agricultural and food chemistry.
Vasodilation Properties
Compounds synthesized from 3-pyridinecarboxylates have shown potential vasodilation properties, indicating the relevance of morpholino-containing compounds in the search for new cardiovascular drugs (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008) European journal of medicinal chemistry.
Photophysical Evaluation
The photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds have been studied, showing high fluorescence quantum yields. This suggests applications in materials science, particularly in the development of new fluorescent materials for sensing and imaging technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019) Dyes and Pigments.
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13;;/h1-2,7H,3-6,8H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJVCJANYWUQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)

![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)
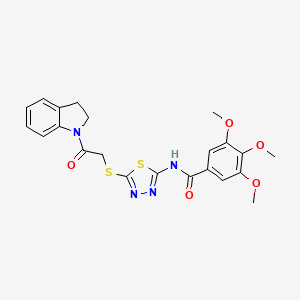
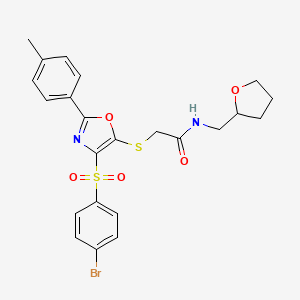
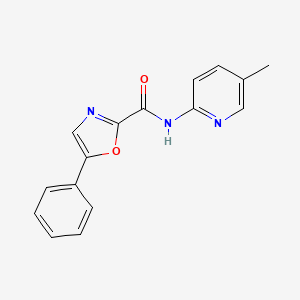

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)
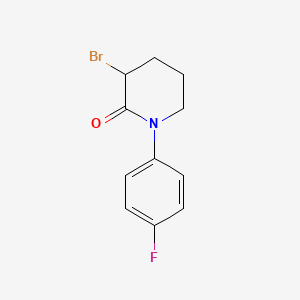
![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)
![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)
![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)